3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Aminomethylation: The aminomethyl group can be introduced through a nucleophilic substitution reaction using a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group or the aminomethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The benzyloxycarbonyl group can also be involved in protecting or modifying functional groups during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-((((tert-Butoxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
3-((((Methoxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
3-((((Benzyloxy)carbonyl)amino)methyl)oxetane-3-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides specific chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
3-(phenylmethoxycarbonylaminomethyl)oxetane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11(16)13(8-18-9-13)7-14-12(17)19-6-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUQHCQZHGZROX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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